molecular formula C26H22F3N3O4 B2818017 2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1007998-55-1

2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2818017
CAS No.: 1007998-55-1
M. Wt: 497.474
InChI Key: AZGHQGRZLNZADD-UHFFFAOYSA-N
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Description

2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves multiple steps, typically starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous synthesis processes to ensure efficiency and scalability. Continuous reactors can be used to introduce raw materials and carry out reactions under controlled conditions, minimizing product loss and enhancing safety .

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The quinoxaline core and trifluoromethyl group play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects .

Properties

IUPAC Name

2-[1-(4-ethoxybenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N3O4/c1-2-36-19-12-10-16(11-13-19)25(35)32-21-9-4-3-8-20(21)31-24(34)22(32)15-23(33)30-18-7-5-6-17(14-18)26(27,28)29/h3-14,22H,2,15H2,1H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGHQGRZLNZADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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